![molecular formula C17H11ClN4O4 B15219447 Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]- CAS No. 647853-08-5](/img/structure/B15219447.png)
Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a chloro group, a nitro group, and a pyrimidin-2-yloxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide typically involves a multi-step process. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-(pyrimidin-2-yloxy)aniline under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, solvents like DMF or ethanol
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 2-Amino-5-chloro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrimidin-2-yloxy group enhances the compound’s ability to bind to nucleic acids or proteins, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-nitro-N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)benzamide
- 2-Chloro-5-methyl-4-nitropyridine 1-oxide
Uniqueness
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and binding affinity to biological targets, making it a valuable scaffold for drug development and other applications.
Eigenschaften
CAS-Nummer |
647853-08-5 |
|---|---|
Molekularformel |
C17H11ClN4O4 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
2-chloro-5-nitro-N-(4-pyrimidin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-15-7-4-12(22(24)25)10-14(15)16(23)21-11-2-5-13(6-3-11)26-17-19-8-1-9-20-17/h1-10H,(H,21,23) |
InChI-Schlüssel |
KHYKKZNXKFGIHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


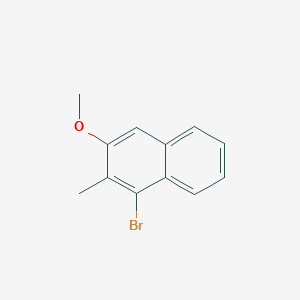
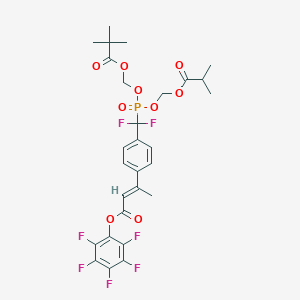
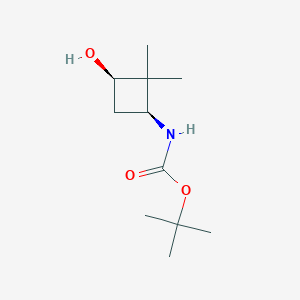
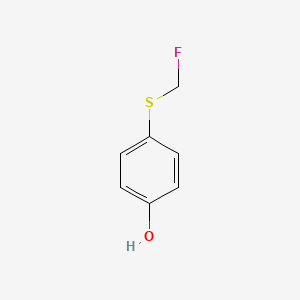
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
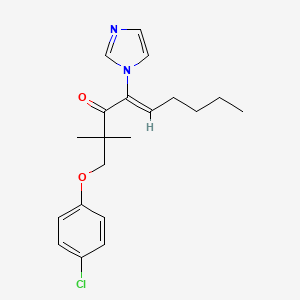

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
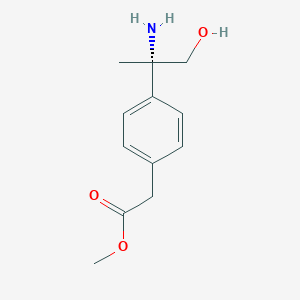
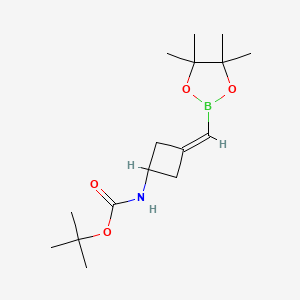
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
